Superior Enzymatic Potency Against Group IIA sPLA2
In an enzyme assay using [3H]arachidonate-labeled Escherichia coli membranes, FPL 67047XX inhibited human nonpancreatic secretory phospholipase A2 (hnps-PLA2) with an IC50 of 0.013 µM, whereas the transition-state analog (TSA) exhibited an IC50 of 0.2 µM under identical conditions [1].
| Evidence Dimension | Enzymatic IC50 against hnps-PLA2 |
|---|---|
| Target Compound Data | 0.013 µM |
| Comparator Or Baseline | TSA (1-O-octyl-2-(heptylphosphonyl)-sn-glycero-3-phosphoethanolamine): 0.2 µM |
| Quantified Difference | ~15‑fold lower IC50 (0.013 vs 0.2 µM) |
| Conditions | [3H]arachidonate-labeled E. coli membrane assay |
Why This Matters
The 15‑fold potency gain reduces the compound concentration needed in enzymatic assays, minimizing solvent interference and enabling more sensitive detection of PLA2 activity.
- [1] Cha SS, Lee D, Adams J, Kurdyla JT, Jones CS, Marshall LA, Bolognese B, Abdel-Meguid SS, Oh BH. High-resolution X-ray crystallography reveals precise binding interactions between human nonpancreatic secreted phospholipase A2 and a highly potent inhibitor (FPL67047XX). J Med Chem. 1996 Sep 27;39(20):3878-81. doi:10.1021/jm960502g. View Source
